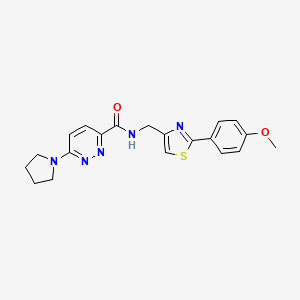

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-27-16-6-4-14(5-7-16)20-22-15(13-28-20)12-21-19(26)17-8-9-18(24-23-17)25-10-2-3-11-25/h4-9,13H,2-3,10-12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZDFXOVSCNJQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=NN=C(C=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, identified by its CAS number 1421585-59-2, is a compound of interest due to its potential biological activities. This detailed review explores its pharmacological properties, including anticancer, anticonvulsant, and enzyme inhibitory activities.

The compound has the molecular formula and a molecular weight of 395.5 g/mol. Its structure features a thiazole moiety linked to a pyridazine ring, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1421585-59-2 |

| Molecular Formula | C20H21N5O2S |

| Molecular Weight | 395.5 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated a series of thiazole derivatives for their antiproliferative activity against the NCI-60 cell line panel. The results indicated that similar compounds exhibited notable growth inhibition (GI) values, with some achieving over 80% inhibition at concentrations of 10 μM.

| Compound | Cell Line | GI (%) at 10 μM |

|---|---|---|

| Compound 4a | HCT116 | 40.87 |

| Compound 4b | HOP-92 | 86.28 |

| Compound 4h | SK-BR-3 | 46.14 |

These findings suggest that the structural features present in this compound may contribute to its efficacy in cancer treatment.

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A related compound demonstrated significant protective effects in maximal electroshock seizure models, indicating potential therapeutic applications in epilepsy.

Research Findings

In a study focused on thiazole derivatives, several compounds were synthesized and tested for their anticonvulsant activity:

| Compound | Dose (mg/kg) | Protection (%) |

|---|---|---|

| Compound A | 30 | 100 |

| Compound B | 100 | 80 |

The structure–activity relationship (SAR) analysis revealed that the presence of specific substituents on the thiazole ring enhances anticonvulsant activity, suggesting that this compound may also exhibit similar properties.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of thiazole derivatives. Compounds related to this compound have shown promise as inhibitors of various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Inhibition Studies

A recent study evaluated several thiazole derivatives for their inhibitory effects on MAO-B:

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Compound C | 0.212 | Competitive |

| Compound D | 0.264 | Mixed |

These findings indicate that modifications in the thiazole structure can lead to enhanced enzyme inhibition, which may be beneficial for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazine-Based Analogues ()

A triazine derivative (N-{4-[(4-dimethylaminobenzylidene)amino]-6-...-triazin-2-yl}-N-[(4-dimethylaminophenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide) shares the pyrrolidin-1-yl group but replaces the pyridazine-thiazole scaffold with a triazine core. Key differences include:

- Core Structure : Triazine (three nitrogen atoms) vs. pyridazine (two nitrogen atoms).

- Substituents: The triazine compound incorporates multiple dimethylaminophenyl groups and a butyryl-pyrrolidine chain, which may enhance hydrophobicity and π-π stacking interactions.

- Implications : Triazines are often used in anticancer agents, but the absence of a thiazole ring could reduce sulfur-mediated interactions compared to the target compound .

Imidazo[1,2-b]pyridazine Carboxamides ()

(R)-IPMICF16 (N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide) shares the pyridazine carboxamide backbone but replaces the thiazole with an imidazo[1,2-b]pyridazine ring. Key distinctions:

- Core Structure : Imidazo[1,2-b]pyridazine (fused imidazole-pyridazine) vs. standalone pyridazine-thiazole.

- Substituents : Fluorine atoms at the phenyl and pyrrolidine groups in (R)-IPMICF16 likely improve metabolic stability and blood-brain barrier penetration.

- Biological Target : (R)-IPMICF16 is a tropomyosin receptor kinase (Trk) radiotracer for PET imaging, suggesting the target compound’s pyrrolidine-thiazole scaffold may offer divergent selectivity .

Pyrrolo[1,2-b]pyridazine Carboxamides ()

Patent compounds (e.g., (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-...-carboxamide) feature a pyrrolo[1,2-b]pyridazine core with morpholine and trifluoromethyl substituents. Comparisons include:

- Core Structure: Pyrrolo[1,2-b]pyridazine (fused pyrrole-pyridazine) vs. non-fused pyridazine in the target compound.

- Substituents : Morpholinylmethyl and trifluoromethyl groups in the patent compounds may enhance solubility and target engagement via hydrogen bonding and lipophilic interactions.

- Therapeutic Potential: These compounds are likely optimized for kinase inhibition, differing from the target compound’s thiazole-mediated pharmacophore .

Structural and Functional Comparison Table

Research Findings and Implications

- Thiazole vs. Imidazo/Fused Cores : The thiazole in the target compound may confer unique metal-binding or hydrophobic interactions compared to fused imidazo/pyrrolo systems.

- Pyrrolidine Positioning : The 6-pyrrolidin-1-yl group on pyridazine is conserved in (R)-IPMICF16, suggesting a role in target engagement, possibly via hydrogen bonding.

- Fluorine and Methoxy Effects : Fluorine in (R)-IPMICF16 enhances stability, while the 4-methoxyphenyl group in the target compound may direct substituents toward hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between the thiazole-methyl and pyridazine-carboxamide moieties under conditions optimized for nucleophilic substitution (e.g., using coupling agents like EDC/HOBt) .

- Heterocyclic ring assembly : Construction of the thiazole and pyridazine rings via cyclization reactions, often requiring temperature-controlled reflux in solvents like DMF or DCM .

- Purification : Column chromatography or recrystallization to isolate the final product, validated by NMR and mass spectrometry .

Q. How can the compound’s structural features be confirmed experimentally?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl, pyrrolidine) and connectivity .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. Which biological assays are appropriate for evaluating this compound’s activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition assays : If the pyridazine core resembles kinase inhibitors, use enzymatic assays with recombinant proteins .

- Cell viability assays : Test anticancer potential via MTT or apoptosis assays in cancer cell lines .

- Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) or accelerated degradation studies at elevated temperatures .

- pH-dependent stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light sensitivity : Expose to UV-Vis light and assess photodegradation products .

Q. What analytical techniques ensure purity and reproducibility in synthesis?

- Methodological Answer :

- HPLC-PDA : Purity assessment with photodiode array detection to detect impurities .

- Elemental analysis : Confirm stoichiometry of C, H, N, S .

- FT-IR spectroscopy : Validate functional groups (e.g., amide C=O stretch) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability without compromising yield?

- Methodological Answer :

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification .

- Catalyst screening : Test palladium or copper catalysts for efficient cross-coupling steps .

- Flow chemistry : Implement continuous-flow systems for exothermic reactions to enhance control and throughput .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent variation : Modify the methoxyphenyl or pyrrolidine groups to assess impact on bioactivity .

- Bioisosteric replacement : Replace the thiazole ring with oxazole or imidazole to evaluate tolerance .

- 3D-QSAR modeling : Use computational tools to correlate electronic/steric features with activity .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay standardization : Replicate experiments using identical cell lines, passage numbers, and assay protocols .

- Off-target profiling : Screen against a broader panel of targets (e.g., GPCRs, ion channels) to identify polypharmacology .

- Meta-analysis : Compare datasets from multiple studies to identify confounding variables (e.g., solvent effects) .

Q. What computational approaches predict the compound’s target and binding mode?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase ATP pockets .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore mapping : Align structural features with known active compounds in databases like ChEMBL .

Q. How to identify metabolites and degradation pathways in preclinical studies?

- Methodological Answer :

- LC-MS/MS metabolomics : Profile liver microsome incubations to detect phase I/II metabolites .

- Stable isotope labeling : Track degradation products using 13C/15N-labeled analogs .

- Reactive oxygen species (ROS) assays : Investigate oxidative degradation mechanisms in simulated physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.